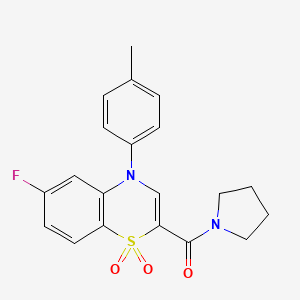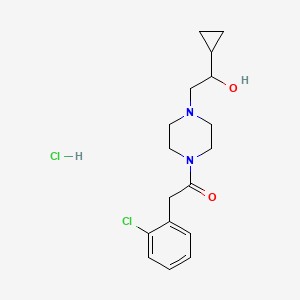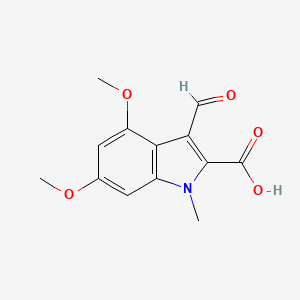
3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid” is a chemical compound with the molecular formula C12H11NO5 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H11NO5/c1-17-6-3-8-10 (9 (4-6)18-2)7 (5-14)11 (13-8)12 (15)16/h3-5,13H,1-2H3, (H,15,16) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 249.22 .Aplicaciones Científicas De Investigación
Carboxylic Acids in Biocatalyst Inhibition and Fermentation
Carboxylic acids are crucial in biotechnology, especially regarding their role as fermentation products and biocatalyst inhibitors. For example, understanding the inhibitory effects of carboxylic acids on microbes such as Escherichia coli and Saccharomyces cerevisiae is essential for developing strategies to enhance microbial tolerance and fermentation efficiency. Such insights are pivotal in producing bio-renewable chemicals, demonstrating the dual role of carboxylic acids as both valuable products and challenges in microbial fermentation processes (Jarboe et al., 2013).
Carboxylic Acids in Metal Corrosion and Preservation
The review on organic acid vapors and their effect on copper corrosion highlights the environmental and industrial significance of carboxylic acids. Low molecular weight carboxylic acids, such as formic and acetic acids, play a role in atmospheric chemistry and are implicated in the corrosion processes of metals. This research area underscores the broader implications of carboxylic acids beyond their biochemical roles, extending to environmental sciences and materials engineering (Bastidas & La Iglesia, 2007).
Carboxylic Acids in Antioxidant and Antimicrobial Activities
Natural carboxylic acids derived from plants exhibit significant biological activities, including antioxidant and antimicrobial effects. A study comparing the effects of structural differences among selected carboxylic acids on their biological activities emphasizes the importance of understanding the molecular basis of these properties. Such research contributes to the development of natural compound-based therapies and products, showcasing the versatility and potential of carboxylic acids in pharmaceutical and nutraceutical applications (Godlewska-Żyłkiewicz et al., 2020).
Carboxylic Acids in Environmental Remediation
The detoxification of chromium(VI) to chromium(III) mediated by carboxylic acids represents an essential area of research in environmental science. Carboxylic acids, due to their ubiquity and benign nature, play a critical role in the remediation of Cr(VI)-contaminated waters and sites. This area of research highlights the application of carboxylic acids in addressing environmental pollution and toxicity, further demonstrating the broad applicability of these compounds in scientific research (Jiang et al., 2019).
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
As for future directions, more research is needed to fully understand the properties and potential applications of “3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid”. Given the importance of indole derivatives in medicinal chemistry and drug discovery, this compound could be a subject of interest for future studies .
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
It’s known that carboxylic acid derivatives, like this compound, can react with dmtmm to form an active ester . This ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
Indole derivatives are known to show various biologically vital properties . They are involved in a wide range of biological processes and have been the subject of numerous studies for their potential therapeutic applications .
Result of Action
Indole derivatives are known to have various biologically vital properties and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Propiedades
IUPAC Name |
3-formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-14-9-4-7(18-2)5-10(19-3)11(9)8(6-15)12(14)13(16)17/h4-6H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYFCXPTDMSCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)OC)OC)C(=C1C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2893597.png)
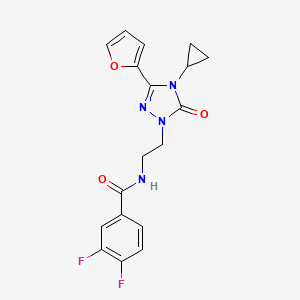
![1-(2,6-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893600.png)
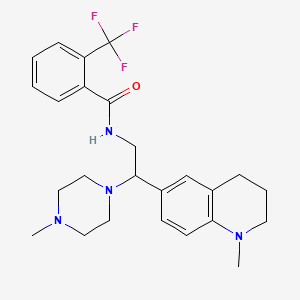
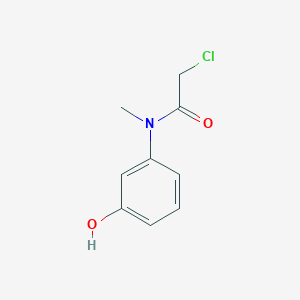
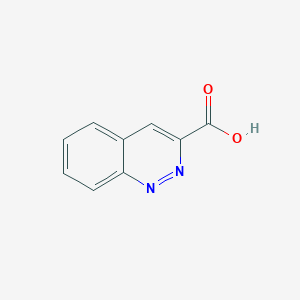
![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2893604.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2893605.png)
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2893606.png)
![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2893607.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2893609.png)
